molecular formula C19H29N3O5S B2776938 N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide CAS No. 896288-21-4

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide

Cat. No.: B2776938
CAS No.: 896288-21-4
M. Wt: 411.52
InChI Key: OBQQEOWBWKLEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Oxalamide Formation: The final step involves the formation of the oxalamide moiety through a condensation reaction between an amine and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxyethyl)oxalamide
  • N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-methoxybutyl)oxalamide

Uniqueness

The uniqueness of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(3-methoxypropyl)ethanediamide lies in its specific structural features, such as the combination of the sulfonyl group, pyrrolidine ring, and oxalamide moiety

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S/c1-14-7-8-15(2)17(12-14)28(25,26)22-10-4-6-16(22)13-21-19(24)18(23)20-9-5-11-27-3/h7-8,12,16H,4-6,9-11,13H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQQEOWBWKLEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.